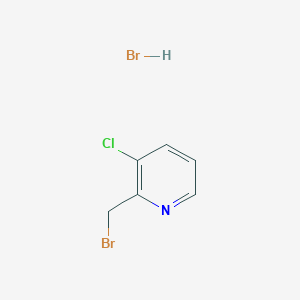

2-(Bromomethyl)-3-chloropyridine hydrobromide

Description

Properties

IUPAC Name |

2-(bromomethyl)-3-chloropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVXXJJMYICRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856927 | |

| Record name | 2-(Bromomethyl)-3-chloropyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-27-8 | |

| Record name | 2-(Bromomethyl)-3-chloropyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Methyl-3-chloropyridine Derivatives

A common route involves the bromination of a methyl group adjacent to the nitrogen on a 3-chloropyridine ring to introduce the bromomethyl substituent. The bromination is often performed under acidic conditions with elemental bromine or brominating agents.

- The precursor 2-methyl-3-chloropyridine is first converted into its hydrobromide salt by treatment with hydrobromic acid (HBr).

- The hydrobromide salt solution is cooled to sub-zero temperatures (e.g., -10 to 0 °C) to control the reaction rate and selectivity.

- Bromine is added dropwise to the cooled solution, allowing selective bromination of the methyl group to the bromomethyl group.

- Sodium nitrite solution is then added slowly to quench excess bromine and facilitate the completion of the reaction.

- The pH is adjusted to alkaline conditions to extract the product into an organic solvent (e.g., ethyl acetate).

- The organic phase is dried and concentrated to yield the 2-(bromomethyl)-3-chloropyridine hydrobromide.

This method yields high purity product with molar yields reported up to 95% under optimized conditions.

Multi-step Synthesis via Nitro and Amino Intermediates

Another approach involves a multi-step synthesis starting from 2-methyl-3-nitropyridine:

- Preparation of 2-methyl-3-nitropyridine via condensation and decarboxylation reactions involving diethyl malonate and 2-chloro-3-nitropyridine.

- Catalytic hydrogenation of 2-methyl-3-nitropyridine to 2-methyl-3-aminopyridine using Pd/C catalyst under mild hydrogen pressure (~0.5 MPa) and moderate temperature (20–40 °C).

- Bromination of 2-methyl-3-aminopyridine hydrobromide salt as described above, to obtain this compound.

This method is advantageous for industrial scale-up due to mild reaction conditions, ease of operation, and high yields at each step (typically >90%).

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Formation of 2-methyl-3-nitropyridine | Diethyl malonate, sodium metal, 2-chloro-3-nitropyridine in toluene | 90–120 °C | 1.5–15 h | ~95 | Condensation and decarboxylation |

| 2. Hydrogenation to 2-methyl-3-aminopyridine | Pd/C catalyst, methanol solvent, H2 pressure 0.5 MPa | 20–40 °C | 15 h | ~97 | Autoclave reaction, filtration with diatomite |

| 3. Bromination to this compound | 48% HBr, bromine, sodium nitrite, pH adjustment | -10 to 0 °C (bromination), then up to 20 °C (workup) | 1–2 h | ~95 | Controlled dropwise addition, extraction with ethyl acetate |

Research Findings and Analysis

- The bromination step is critical and requires precise temperature control to avoid side reactions such as dibromination or ring substitution.

- Use of hydrobromic acid to form the hydrobromide salt stabilizes the intermediate and facilitates selective bromination.

- Sodium nitrite addition helps in quenching excess bromine and maintaining reaction selectivity.

- The multi-step method involving nitro and amino intermediates is well-suited for industrial scale due to its reproducibility and high yields.

- The hydrogenation step requires careful handling of Pd/C catalyst to prevent ignition and ensure complete reduction.

- Extraction and purification steps using ethyl acetate and drying agents like anhydrous sodium sulfate are standard for isolating the hydrobromide salt.

Comparative Notes on Alternative Methods

- Direct bromination of 2-methylpyridine derivatives using N-bromosuccinimide (NBS) is reported but often suffers from low selectivity and yields.

- Bromination using elemental bromine in hydrobromic acid medium is preferred for better control and higher purity.

- Industrial processes favor methods that avoid highly reactive or hazardous reagents such as lithium aluminum hydride (LiAlH4).

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Key Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct bromination of 2-methyl-3-chloropyridine hydrobromide | 2-methyl-3-chloropyridine hydrobromide | Br2 in HBr | -10 to 0 °C, dropwise addition | ~95 | High yield, selective | Requires low temp control |

| Multi-step via nitro and amino intermediates | 2-chloro-3-nitropyridine → 2-methyl-3-aminopyridine | Br2 in HBr | Hydrogenation at 30 °C, bromination at low temp | ~95 overall | Scalable, mild conditions | Multi-step, longer process |

| NBS bromination | 3,5-dimethylpyridine or analogs | NBS | Room temp, radical initiator | ~50–68 | Simple reagents | Low yield, poor selectivity |

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-chloropyridine hydrobromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-3-chloropyridine hydrobromide is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of potential therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloropyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a useful functional group for introducing various substituents into the pyridine ring. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

- 2-(Bromomethyl)pyridine hydrobromide

- 2-(Chloromethyl)pyridine hydrochloride

- 2-(Bromomethyl)-6-methylpyridine

Uniqueness

2-(Bromomethyl)-3-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chloropyridine groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that lack one of these groups.

Biological Activity

2-(Bromomethyl)-3-chloropyridine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with bromomethyl and chloro groups. This structural configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound interacts with multiple biological targets, especially protein kinases. These interactions are crucial as they can influence various cellular processes, including cell signaling, proliferation, and apoptosis.

Key Biological Activities:

- Protein Kinase Inhibition : The compound has shown inhibitory effects on specific protein kinases, which are vital in regulating cell functions and are often implicated in cancer and other diseases.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects : There is evidence of cytotoxicity against certain cancer cell lines, indicating potential applications in cancer therapy .

1. Interaction Studies

A study highlighted that this compound interacts with various protein kinases. This interaction profile suggests its potential as a therapeutic agent targeting kinase-related pathways.

2. Antimicrobial Activity

In vitro tests have demonstrated that derivatives of this compound possess antimicrobial properties against a range of bacterial strains. This activity positions the compound as a promising candidate for developing new antimicrobial agents.

3. Cytotoxicity Against Cancer Cells

Research has shown that this compound exhibits selective cytotoxicity towards specific cancer cell lines. For instance, studies conducted on human breast cancer cells indicated that the compound could induce apoptosis, which is a critical mechanism for cancer treatment .

Case Study 1: Protein Kinase Inhibition

In a controlled laboratory setting, researchers evaluated the inhibition of specific protein kinases by this compound. The results indicated significant inhibition rates, suggesting that the compound could be developed into a targeted therapy for diseases involving dysregulated kinase activity.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as effective antimicrobial agents.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for preparing 2-(bromomethyl)-3-chloropyridine hydrobromide, and how can reaction efficiency be improved?

The compound can be synthesized via bromination of a pyridine precursor. For example, starting from 2-chloro-3-methylpyridine , bromination using in the presence of a radical initiator (e.g., AIBN) under reflux in yields the bromomethyl intermediate. Subsequent hydrobromide salt formation is achieved by treating with in an anhydrous solvent like diethyl ether . Key optimizations include:

- Reaction time : Extended reflux (6–8 hours) ensures complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting material and byproducts.

- Yield improvement : Use of catalytic (0.5 mol%) enhances regioselectivity, reducing side reactions.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy :

- : Peaks at δ 4.8–5.2 ppm (bromomethyl protons) and δ 7.3–8.1 ppm (pyridine protons) confirm substitution patterns.

- : A signal near δ 30 ppm corresponds to the bromomethyl carbon .

- Mass spectrometry (MS) : Molecular ion peaks at 245 (M-HBr) and isotopic patterns consistent with Br/Cl atoms.

- Elemental analysis : Confirms stoichiometry (e.g., C: 26.5%, H: 2.2%, N: 5.1%).

Q. How does solvent choice impact the stability of this compound during storage?

The compound is hygroscopic and prone to hydrolysis. Stability studies show:

- Anhydrous solvents : Storing in or under inert gas (Ar/N) prevents decomposition for >6 months.

- Aqueous media : Rapid degradation occurs in >5% , forming 3-chloropyridine-2-methanol as a major byproduct.

- Recommended conditions : Sealed vials with molecular sieves at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during bromomethylation?

Bromination of 3-chloro-2-methylpyridine can proceed via two pathways:

- Radical pathway : Dominant under AIBN/NBS conditions, yielding the desired bromomethyl product.

- Electrophilic substitution : Competing bromination at the pyridine ring (C-4 or C-5 positions) occurs if is present, forming isomers like 2-bromo-3-chloro-4-methylpyridine . Kinetic studies (GC-MS monitoring) reveal that maintaining low temperatures (0–5°C) suppresses electrophilic side reactions .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) leverage this compound as a building block?

The bromomethyl group acts as a versatile handle for functionalization:

- Buchwald-Hartwig amination : Reaction with aryl amines using and XPhos ligand introduces aminoalkyl substituents.

- Suzuki coupling : Conversion to the boronic ester via Miyaura borylation enables coupling with aryl halides. Challenges include:

Q. What strategies mitigate decomposition during catalytic applications?

Under basic conditions (e.g., ), the hydrobromide salt dissociates, releasing HBr, which accelerates hydrolysis. Mitigation approaches include:

- In situ neutralization : Add to maintain pH 6–7 during reactions.

- Protecting groups : Temporarily convert the bromomethyl group to a stable ether (e.g., TBS-protected intermediate) before deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.